molecular formula C18H30O6 B13736275 2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol CAS No. 29798-55-8

2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol

Cat. No.: B13736275
CAS No.: 29798-55-8
M. Wt: 342.4 g/mol
InChI Key: HMYPVAGJRNHKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol is a chemical compound that belongs to the class of hexitols, which are sugar alcohols derived from hexoses This compound is characterized by the presence of four prop-2-en-1-yl groups attached to the hexitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol typically involves the protection of hydroxyl groups followed by the introduction of prop-2-en-1-yl groups. One common method involves the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol involves its interaction with specific molecular targets and pathways. The prop-2-en-1-yl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol can be compared with other similar compounds such as:

    1,2,3,4-Tetra-o-acetyl-β-D-glucopyranose: Another hexitol derivative with acetyl groups instead of prop-2-en-1-yl groups.

    1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene: A compound with a different core structure but similar substitution pattern.

Properties

CAS No.

29798-55-8

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

IUPAC Name

2,3,4,5-tetrakis(prop-2-enoxy)hexane-1,6-diol

InChI

InChI=1S/C18H30O6/c1-5-9-21-15(13-19)17(23-11-7-3)18(24-12-8-4)16(14-20)22-10-6-2/h5-8,15-20H,1-4,9-14H2

InChI Key

HMYPVAGJRNHKQT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(CO)C(C(C(CO)OCC=C)OCC=C)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.